molecular formula C12H10ClP B086185 Chlorodiphenylphosphine CAS No. 1079-66-9

Chlorodiphenylphosphine

Cat. No. B086185
Key on ui cas rn: 1079-66-9
M. Wt: 220.63 g/mol
InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N
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Patent
US04708824

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.P(Cl)(Cl)Cl.[Cl:25][P:26](=[O:39])([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.ClP(Cl)C1C=CC=CC=1>>[Cl:25][P:26](=[O:39])([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[Cl:25][P:26]([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Four
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Type
product
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04708824

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.P(Cl)(Cl)Cl.[Cl:25][P:26](=[O:39])([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.ClP(Cl)C1C=CC=CC=1>>[Cl:25][P:26](=[O:39])([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[Cl:25][P:26]([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Four
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Type
product
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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